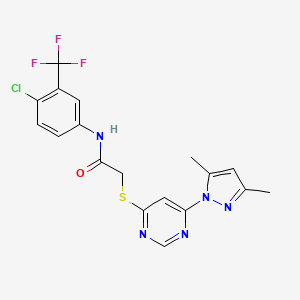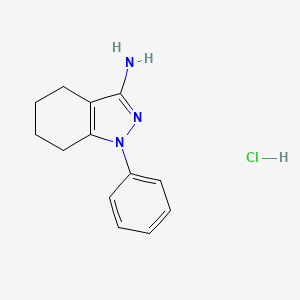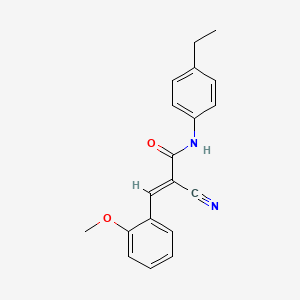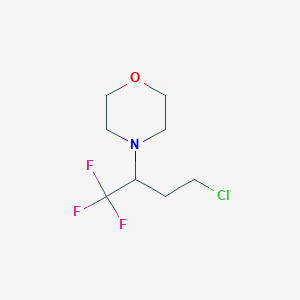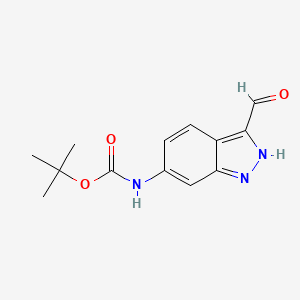
(3-Formyl-1H-indazol-6-YL)-carbamic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(3-Formyl-1H-indazol-6-YL)-carbamic acid tert-butyl ester” is a chemical compound with the CAS Number: 944904-72-7 . It has a molecular weight of 261.28 and its molecular formula is C13H15N3O3 . It appears as a light red solid .
Molecular Structure Analysis
The molecular structure of “(3-Formyl-1H-indazol-6-YL)-carbamic acid tert-butyl ester” is represented by the formula C13H15N3O3 . The InChI Code is 1S/C13H15N3O3/c1-13(2,3)19-12(18)14-8-4-5-9-10(6-8)15-16-11(9)7-17/h4-7H,1-3H3,(H,14,18)(H,15,16) .Physical And Chemical Properties Analysis
“(3-Formyl-1H-indazol-6-YL)-carbamic acid tert-butyl ester” is a light red solid . The boiling point and other physical properties are not specified in the sources I found.Scientific Research Applications
Synthetic and Crystallographic Studies
Carbamic acid esters, such as those derived from carbazole and indazole derivatives, are studied for their synthetic pathways and crystallographic properties. For instance, Kant et al. (2015) explored the synthetic preparation and crystallographic analysis of a carbazole-derived compound, providing insights into its structural configuration and potential applications in materials science due to its specific molecular interactions and packing patterns (Kant, Singh, & Agarwal, 2015).
Catalytic Applications
Carbamic acid esters and related compounds are also investigated for their role as catalysts or in catalytic processes. Chankeshwara and Chakraborti (2006) highlighted the efficiency of indium(III) halides as catalysts for N-tert-butoxycarbonylation of amines, demonstrating the utility of such compounds in synthesizing N-tert-butylcarbamates from amines, which is valuable in organic synthesis and pharmaceutical research (Chankeshwara & Chakraborti, 2006).
Pharmaceutical and Organic Synthesis
The development and synthesis of carbamic acid esters are of significant interest in pharmaceutical research and organic chemistry. For example, the synthesis of carbamate ester prodrugs aims to improve the bioavailability and stability of therapeutic agents, highlighting the importance of these compounds in drug development processes (Hansen, Faarup, & Bundgaard, 1991).
Materials Science and Sensory Applications
Furthermore, carbazole and indazole derivatives, including those modified with tert-butyl groups, have been explored for their potential in materials science, such as in the development of fluorescent sensory materials for detecting volatile acid vapors. The strong blue emissive properties of such nanofibers make them suitable for environmental monitoring and chemical sensing applications (Sun et al., 2015).
properties
IUPAC Name |
tert-butyl N-(3-formyl-2H-indazol-6-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-13(2,3)19-12(18)14-8-4-5-9-10(6-8)15-16-11(9)7-17/h4-7H,1-3H3,(H,14,18)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAHNMARJGZQJLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=NNC(=C2C=C1)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


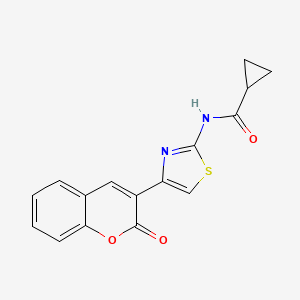
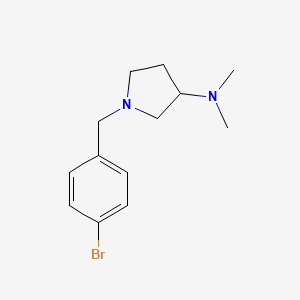
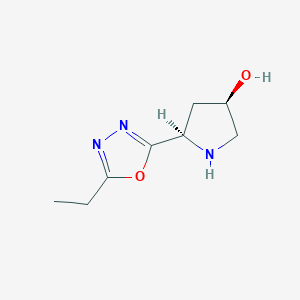
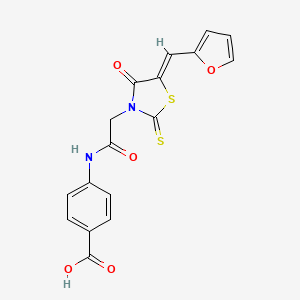
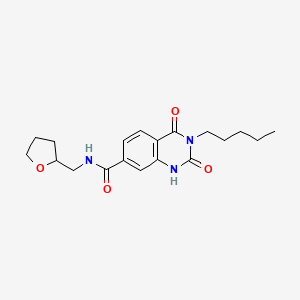
![(2Z)-2-{[2-chloro-5-(trifluoromethyl)phenyl]imino}-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2884353.png)

![N-{[benzyl(cyanomethyl)carbamoyl]methyl}-3-(4-methylphenyl)propanamide](/img/structure/B2884355.png)
